molecular formula C10H7BrN2O2 B12853613 6-Bromo-8-methyl-3-nitroquinoline

6-Bromo-8-methyl-3-nitroquinoline

Cat. No.: B12853613
M. Wt: 267.08 g/mol
InChI Key: UIGWLEKHEJKVED-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-3-nitroquinoline is a heterocyclic aromatic compound derived from the quinoline scaffold. Its structure features a bromine atom at position 6, a methyl group at position 8, and a nitro group at position 3 (Figure 1). The quinoline core provides a planar aromatic system, while the substituents modulate electronic and steric properties:

  • Bromine (C6): A bulky, electron-withdrawing halogen that enhances electrophilic substitution reactivity and participates in cross-coupling reactions.
  • Methyl (C8): An electron-donating group that increases lipophilicity and steric bulk.
  • Nitro (C3): A strong electron-withdrawing group that polarizes the ring and facilitates reduction to amines.

This compound’s unique substitution pattern makes it a candidate for pharmaceutical intermediates, materials science, and catalysis.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

6-bromo-8-methyl-3-nitroquinoline

InChI

InChI=1S/C10H7BrN2O2/c1-6-2-8(11)3-7-4-9(13(14)15)5-12-10(6)7/h2-5H,1H3

InChI Key

UIGWLEKHEJKVED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=CN=C12)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-3-nitroquinoline typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 8-methylquinoline followed by nitration. The reaction conditions often involve:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group.

Industrial Production Methods

Industrial production of 6-Bromo-8-methyl-3-nitroquinoline may utilize continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.

    Purification: Using techniques like recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methyl-3-nitroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas for catalytic hydrogenation.

    Oxidation: Potassium permanganate in acidic or basic medium for oxidation.

Major Products

    Substitution: Formation of 6-substituted-8-methyl-3-nitroquinoline derivatives.

    Reduction: Formation of 6-Bromo-8-methyl-3-aminoquinoline.

    Oxidation: Formation of 6-Bromo-8-carboxy-3-nitroquinoline.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has demonstrated that derivatives of quinoline, including 6-bromo-8-methyl-3-nitroquinoline, exhibit promising anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. A compound similar to 6-bromo-8-methyl-3-nitroquinoline has been reported to have IC50 values ranging from 3.5 to 8.7 μM against various cancer cell lines, indicating significant potential as an anticancer agent .

2. Alzheimer’s Disease Research
The compound's structural features allow it to act as a chelating agent for metal ions, which are implicated in Alzheimer's disease pathology. Research indicates that brominated quinolines can effectively bind to metal ions like zinc and copper, potentially preventing their aggregation with amyloid-beta peptides, a hallmark of Alzheimer's disease . The synthesis of these compounds has been linked to the development of dual-targeting therapeutic strategies aimed at treating neurodegenerative disorders.

Material Science Applications

1. Organic Electronics
The unique electronic properties of 6-bromo-8-methyl-3-nitroquinoline make it suitable for applications in organic electronics. Its ability to form stable thin films is beneficial for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's photophysical properties are under investigation for enhancing the efficiency of these devices .

Synthesis and Characterization

The synthesis of 6-bromo-8-methyl-3-nitroquinoline typically involves bromination and nitration reactions on a quinoline scaffold. The classical Skraup synthesis method has been employed effectively to produce this compound, allowing for the introduction of various substituents that modify its biological activity and physical properties .

Case Studies

Study Focus Findings
Silver et al. (2020)Synthesis of quinolinesDeveloped a method for synthesizing brominated quinolines with potential applications in Alzheimer’s therapeutics .
Gayathri et al. (2020)Anticancer propertiesReported IC50 values indicating significant anticancer activity against MCF-7 and Hela cell lines .
Hirbod et al. (2017)Cholinesterase inhibitorsInvestigated the inhibition of acetylcholinesterase by quinoline derivatives, highlighting their potential in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-3-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methyl groups may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs and their substituent effects are summarized in Table 1.

Table 1: Substituent Effects on Quinoline Derivatives

Compound Name Substituents Molecular Weight Key Properties References
6-Bromo-8-methyl-3-nitroquinoline Br (C6), CH₃ (C8), NO₂ (C3) 287.5 (estimated) Moderate lipophilicity; balanced electronic effects. -
6-Bromo-4-chloro-3-nitroquinoline Br (C6), Cl (C4), NO₂ (C3) 287.5 Higher reactivity due to Cl (electron-withdrawing); reduced steric hindrance.
6-Bromo-8-ethyl-5-nitroquinoline Br (C6), C₂H₅ (C8), NO₂ (C5) 281.1 Increased steric bulk (ethyl); nitro at C5 alters electronic distribution.
3-Bromo-8-chloro-6-nitroquinoline Br (C3), Cl (C8), NO₂ (C6) 287.5 Positional isomer: nitro at C6 may enhance electrophilic substitution.
6-Bromo-3,4-dichloro-8-methylquinoline Br (C6), Cl (C3/C4), CH₃ (C8) 316.4 Multiple halogens increase lipophilicity and toxicity risks.
Key Observations:

Substituent Position :

  • Nitro at C3 (target compound) vs. C5 () alters resonance effects, directing electrophiles to different ring positions.
  • Bromine at C6 vs. C3 () modifies steric accessibility for cross-coupling reactions.

Electronic Effects: Chloro () and nitro groups enhance electrophilicity compared to methyl. Methyl and ethyl () donate electrons via hyperconjugation, increasing solubility in nonpolar solvents.

Steric Hindrance :

  • Ethyl (C8, ) impedes reactions at adjacent positions more than methyl.

Biological Activity

6-Bromo-8-methyl-3-nitroquinoline is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of 6-Bromo-8-methyl-3-nitroquinoline, summarizing relevant research findings, case studies, and potential applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C10H8BrN3O2
Molecular Weight 276.09 g/mol
IUPAC Name 6-Bromo-8-methyl-3-nitroquinoline

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer effects. A study demonstrated that 6-Bromo-8-methyl-3-nitroquinoline induced apoptosis in cancer cell lines. In vivo experiments showed that this compound led to a reduction in tumor size in mice models with peritoneal tumors, with three out of five mice exhibiting complete tumor regression .

Antimicrobial Activity

The antimicrobial efficacy of 6-Bromo-8-methyl-3-nitroquinoline has been explored against various bacterial strains. In vitro assays revealed that the compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

The mechanism by which 6-Bromo-8-methyl-3-nitroquinoline exerts its biological effects is hypothesized to involve the inhibition of specific enzymes and pathways associated with cell proliferation and survival. The nitro group is believed to play a crucial role in the compound's reactivity, facilitating interactions with cellular targets that lead to cytotoxic effects .

Case Studies

  • Anticancer Efficacy in Mice Models
    • Study Design : Mice were injected with cancer cells and subsequently treated with varying doses of 6-Bromo-8-methyl-3-nitroquinoline.
    • Findings : The treatment resulted in a statistically significant decrease in tumor volume compared to control groups, supporting its potential as an anticancer therapeutic .
  • Antimicrobial Activity Assessment
    • Study Design : The compound was tested against a panel of bacterial strains using standard broth dilution methods.
    • Results : The compound exhibited MIC values ranging from 0.5 to 4 µg/mL, indicating strong antimicrobial properties relative to standard antibiotics.

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